5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide consists of a benzamide core with a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfamoyl group at the 3-position . The InChI code for this compound is 1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C (lit.) . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications
Antimicrobial Activity
- A study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, which are structurally related to 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide, found significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, highlighting the potential of these compounds in treating bacterial infections (Krátký et al., 2012).
Structural Studies
- Research into the absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives, including structural modifications and their implications for medicinal applications, was conducted, shedding light on the importance of the compound's structure in its reactivity and interaction with biological molecules (Galal et al., 2018).
Hypoglycemic and Hypolipidemic Activities
- Glibenclamide analogues, with structural similarities to 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide, were synthesized and tested for their glucose and lipid-lowering activities in diabetic rats, demonstrating the potential for new therapies in managing diabetes and associated metabolic disorders (Ahmadi et al., 2014).
Antibacterial Agents
- Novel Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines were synthesized and showed superior in vitro antibacterial activities against various Gram-positive and Gram-negative bacterial strains compared to their parent sulfonamides, indicating their potential as antibacterial agents (Joshi et al., 2005).
properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHWMIHYVIXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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